molecular formula C19H18ClNO5 B341328 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B341328
M. Wt: 375.8 g/mol
InChI Key: NERFVVKRBBCFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group, a chlorophenylamino group, and an oxobutanoate moiety. Its diverse functional groups make it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves multicomponent reactions. One common method is the condensation reaction between 4-methoxyphenylglyoxal and Meldrum’s acid in the presence of a suitable catalyst. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Properties

Molecular Formula

C19H18ClNO5

Molecular Weight

375.8 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 4-(2-chloroanilino)-4-oxobutanoate

InChI

InChI=1S/C19H18ClNO5/c1-25-14-8-6-13(7-9-14)17(22)12-26-19(24)11-10-18(23)21-16-5-3-2-4-15(16)20/h2-9H,10-12H2,1H3,(H,21,23)

InChI Key

NERFVVKRBBCFQF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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